

Introduction: A Versatile Electrophile in Chemical Synthesis

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Compound of Interest

Compound Name: *2,3-Dichloropropane-1-sulfonyl chloride*
Cat. No.: *B12107057*

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2,3-Dichloropropane-1-sulfonyl chloride is a bifunctional organic compound featuring both a reactive sulfonyl chloride moiety and a dichlorinated propyl backbone. Its structure makes it a valuable, albeit specialized, building block for researchers in medicinal chemistry and materials science. The high electrophilicity of the sulfur atom in the sulfonyl chloride group allows for facile reactions with a wide range of nucleophiles, providing a direct route to introduce the 2,3-dichloropropylsulfonyl group into target molecules.[1]

This guide offers a comprehensive overview of the known physical properties, core reactivity, and potential synthetic utility of **2,3-dichloropropane-1-sulfonyl chloride**. It is intended for researchers, chemists, and drug development professionals who require a technical understanding of this reagent for the design and execution of novel synthetic strategies.

PART 1: Physicochemical and Molecular Properties

While extensive experimental data for **2,3-dichloropropane-1-sulfonyl chloride** is not widely published, its fundamental molecular properties can be derived from its chemical formula and structure. This information is critical for stoichiometric calculations, analytical characterization, and predicting its behavior in chemical systems.

Property	Value	Source
CAS Number	35168-69-5	[2]
Molecular Formula	C ₃ H ₅ Cl ₂ O ₂ S	[2][3]
Molecular Weight	211.50 g/mol	Calculated
Monoisotopic Mass	209.90758 Da	[3]
Synonyms	2,3-dichloro-1-propanesulfonyl chloride	[2]
InChI	1S/C3H5Cl2O2S/c4-1-3(5)2-9(6,7)8/h3H,1-2H2	[2]
InChIKey	QVMRBEYLBVVAJW-UHFFFAOYSA-N	[2]
Predicted XLogP	1.6	[3]
Appearance	Not specified; likely a liquid or low-melting solid	Inferred

Note: Properties such as boiling point, melting point, and density are not readily available in the cited literature and would require experimental determination.

PART 2: Core Reactivity and Mechanistic Rationale

The synthetic utility of **2,3-dichloropropane-1-sulfonyl chloride** is dominated by the reactivity of the sulfonyl chloride (-SO₂Cl) functional group. The sulfur atom is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it a potent electrophile.[1]

Primary Application: Sulfonamide Synthesis

The most prominent reaction of sulfonyl chlorides is their coupling with primary or secondary amines to form sulfonamides.[1][4] This transformation is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a "privileged scaffold" found in a multitude of approved drugs, including antibiotics, diuretics, and anti-inflammatory agents.[4] The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination

of a chloride ion. A base is required to neutralize the HCl byproduct, driving the reaction to completion.

Experimental Protocol: General Synthesis of a Sulfonamide

This protocol describes a generalized, self-validating procedure for the synthesis of a sulfonamide from **2,3-dichloropropane-1-sulfonyl chloride** and a representative primary amine.

Materials:

- **2,3-Dichloropropane-1-sulfonyl chloride** (1.0 eq)
- Primary or Secondary Amine (1.1 eq)
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Tertiary amine base (e.g., Triethylamine or DIPEA, 1.5 eq)
- 1M Hydrochloric Acid
- Saturated Sodium Bicarbonate Solution
- Brine (Saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

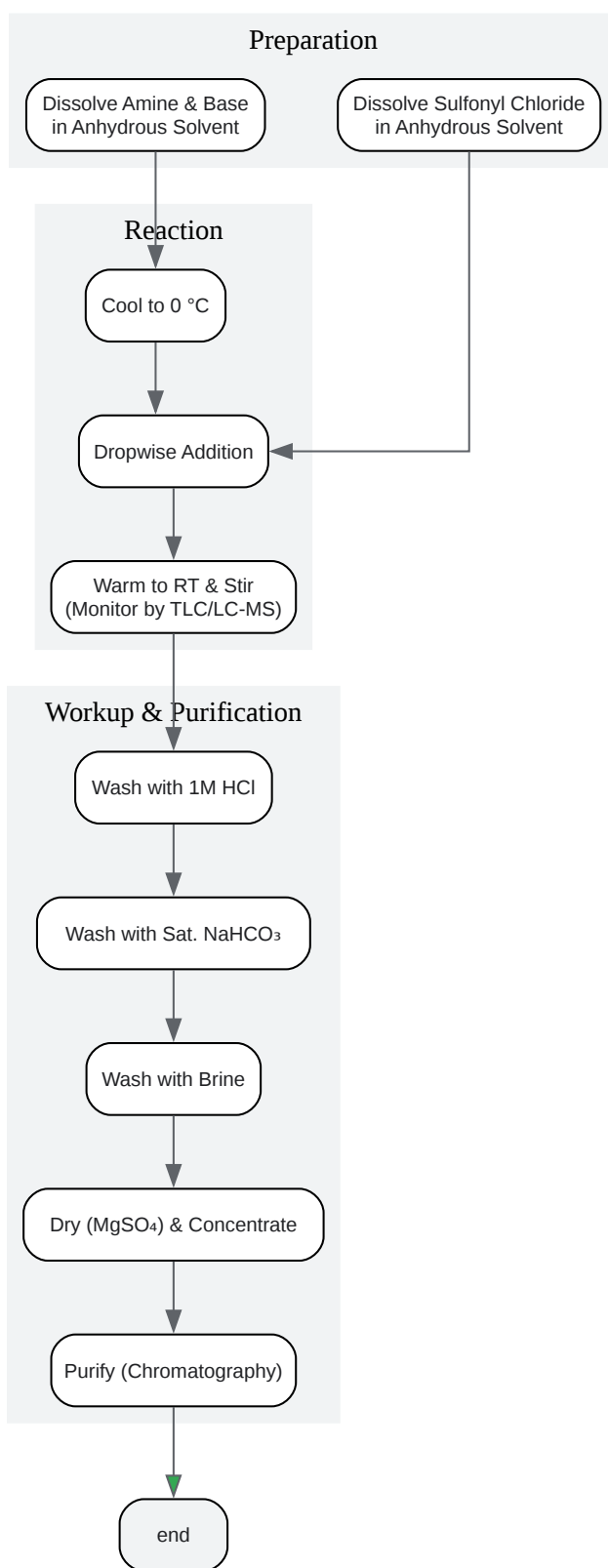
- **Reactant Preparation:** In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.1 eq) and the tertiary amine base (1.5 eq) in the chosen anhydrous solvent.
- **Controlled Addition:** Cool the flask to 0 °C using an ice-water bath. Dissolve the **2,3-dichloropropane-1-sulfonyl chloride** (1.0 eq) in a minimal amount of the same anhydrous solvent and add it dropwise to the stirred amine solution over 15-20 minutes. Causality: The

slow, dropwise addition at low temperature is crucial to control the exothermic reaction and prevent potential side reactions.

- **Reaction Progression:** Allow the reaction mixture to slowly warm to room temperature and stir for 2-18 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed.
- **Aqueous Workup:** Dilute the reaction mixture with the solvent. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base and amine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. **Trustworthiness:** This multi-step washing procedure ensures the removal of ionic impurities, providing a cleaner crude product for purification.
- **Isolation and Purification:** Dry the separated organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure. The resulting crude sulfonamide can be purified by flash column chromatography or recrystallization to yield the final product.

Workflow Visualization: Sulfonamide Formation

The following diagram illustrates the logical flow of the sulfonamide synthesis protocol.



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Sources

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